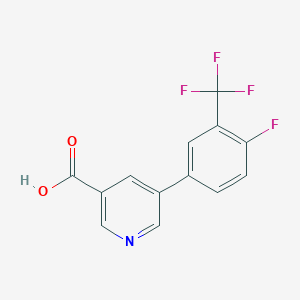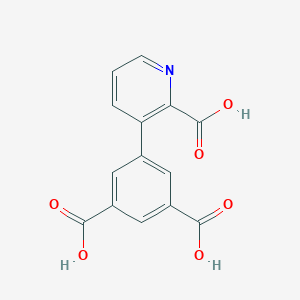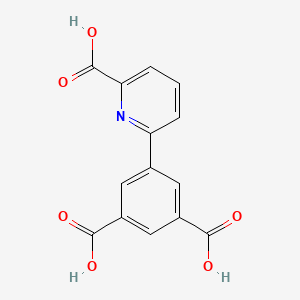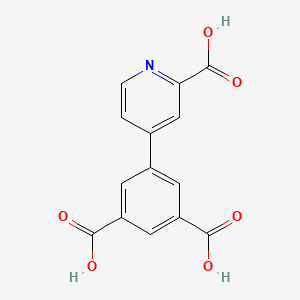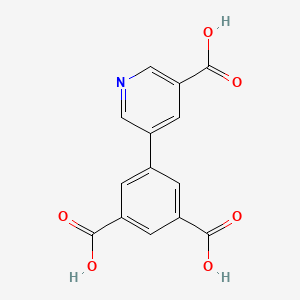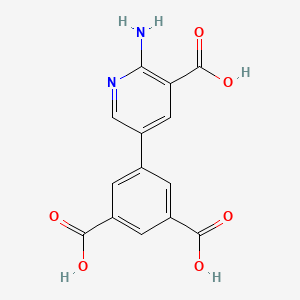
2-Amino-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3,5-dicarboxyphenyl)nicotinic acid, 95%, commonly known as 2-AP5, is a highly reactive organic compound with a wide range of applications in scientific research. 2-AP5 is a derivative of nicotinic acid, a compound found in many organisms, and has been found to be an effective inhibitor of enzymes involved in signal transduction pathways. It has been used in many studies to investigate the effects of signal transduction pathways on cell growth and development. 2-AP5 has also been used in studies to investigate the effects of various drugs on signal transduction pathways.
科学的研究の応用
2-AP5 has been used in a wide range of scientific research applications. It has been used to investigate the effects of signal transduction pathways on cell growth and development. It has also been used to investigate the effects of various drugs on signal transduction pathways. In addition, 2-AP5 has been used in studies to investigate the effects of various drugs on cellular processes such as apoptosis, cell differentiation, and cell cycle progression.
作用機序
2-AP5 acts as an inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme prevents the signal transduction pathway from being activated, leading to changes in cell growth and development.
Biochemical and Physiological Effects
2-AP5 has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in cell growth and development. It has also been found to inhibit the activity of enzymes involved in apoptosis, cell differentiation, and cell cycle progression. In addition, 2-AP5 has been found to have anti-inflammatory effects, as well as anti-cancer effects.
実験室実験の利点と制限
2-AP5 has several advantages for use in lab experiments. It is relatively easy to synthesize from nicotinic acid, and can be purified by recrystallization. It is also a highly reactive compound, making it useful for investigating the effects of signal transduction pathways on cell growth and development. However, there are some limitations to using 2-AP5 in lab experiments. It is toxic in high concentrations and should be handled with caution. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
2-AP5 has a wide range of potential applications in scientific research. It could be used to investigate the effects of signal transduction pathways on cell growth and development, as well as the effects of various drugs on cell processes. It could also be used to investigate the effects of various chemicals on signal transduction pathways. In addition, 2-AP5 could be used to investigate the effects of various drugs on the immune system, as well as the effects of various drugs on cancer cells. Finally, 2-AP5 could be used to investigate the effects of various drugs on the brain and nervous system.
合成法
2-AP5 can be synthesized from nicotinic acid, which can be obtained from various sources. The synthesis involves the conversion of nicotinic acid to 2-AP5 via a series of chemical reactions. The reaction involves the formation of a dicarboxylic acid, which is then reacted with an amine to form 2-AP5. The product can be purified by recrystallization and then isolated.
特性
IUPAC Name |
5-(6-amino-5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c15-11-10(14(21)22)4-9(5-16-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHDUIQGDHQSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688285 |
Source


|
| Record name | 5-(6-Amino-5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-47-7 |
Source


|
| Record name | 5-(6-Amino-5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

